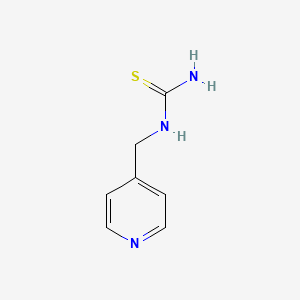

N-(pyridin-4-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

N-(pyridin-4-ylmethyl)thiourea and its derivatives have been studied for their interaction with DNA and cytotoxicity. For instance, a compound synthesized using a similar thiourea was found to bind with DNA and exhibited cytotoxic nature against MCF-7 cell lines, as assessed by MTT-assay. The binding energy with DNA was significant, indicating potential applications in the field of medicinal chemistry (Mushtaque et al., 2016).

Anticorrosive Properties

Thiourea derivatives, including those similar to this compound, have shown promising results as anticorrosive agents for metals like mild steel in acidic environments. Studies reveal that such compounds can significantly inhibit corrosion, with their adsorption on metal surfaces following the Langmuir adsorption isotherm (Zhang et al., 2018).

Antimicrobial and Antioxidant Properties

Some studies have explored the antimicrobial and antioxidant potential of thiourea compounds containing a pyridine ring, similar to this compound. These compounds exhibited moderate activity against bacteria known to cause nosocomial infections and strong antioxidant properties. This suggests their potential use in treating bacterial infections and health problems related to aging (Özgeriş, 2021).

Anticancer Activities

Thiourea derivatives, including this compound analogs, have been evaluated for their anticancer activities. Some studies report significant anticancer effects against various cancer cell lines, suggesting their potential in cancer treatment and drug development (Ghorab et al., 2017).

Polymer Chemistry Applications

Research has also explored the integration of pyridine rings into polymers for creating pH-sensitive materials. These materials demonstrate unique properties like shape memory and drug release capabilities, indicating potential applications in drug delivery and tissue engineering (Chen et al., 2014).

Enzyme Inhibitors

Some thiourea derivatives have been assessed for their ability to inhibit enzymes such as human immunodeficiency virus type 1 reverse transcriptase. This research contributes to the development of potential therapeutic agents for diseases like HIV (Heinisch et al., 1997).

Mechanism of Action

Target of Action

N-(pyridin-4-ylmethyl)thiourea, also known as 1-(pyridin-4-ylmethyl)thiourea, is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention in the field of organic synthesis due to their diverse biological applications . .

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties

Pharmacokinetics

A study on the pharmacokinetics of thiourea derivatives in rats has shown that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry .

properties

IUPAC Name |

pyridin-4-ylmethylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVXNMMNVVJTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)

![6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2693468.png)

![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)

![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2693486.png)

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)

![5-Fluoro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693489.png)